1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE
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Overview
Description
1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a bromophenylmethoxy group and a nitro group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylmethanol with 6-nitrobenzotriazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the bromophenylmethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them useful in biochemical research.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
1-[(4-BROMOPHENYL)METHOXY]-6-NITRO-1H-1,2,3-BENZOTRIAZOLE can be compared with similar compounds such as:
4-BROMO-N-METHOXY-N-METHYLBENZAMIDE: This compound shares the bromophenyl group but differs in its functional groups and overall structure.
Pyrazoline Derivatives: These compounds also contain nitrogen-based heterocycles and exhibit similar biological activities, such as enzyme inhibition and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and nitro groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4-bromophenyl)methoxy]-6-nitrobenzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O3/c14-10-3-1-9(2-4-10)8-21-17-13-7-11(18(19)20)5-6-12(13)15-16-17/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANWGUZFTSETGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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